REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:10][CH:11]([CH3:13])[CH3:12])=[C:6]([CH:9]=1)[CH:7]=[O:8].[Cu][C:15]#[N:16].CN(C=O)C.O>C(OCC)(=O)C>[C:15]([C:2]1[CH:3]=[CH:4][C:5]([O:10][CH:11]([CH3:13])[CH3:12])=[C:6]([CH:9]=1)[CH:7]=[O:8])#[N:16]
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Name
|
|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C=O)C1)OC(C)C
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Name
|
copper(I) cyanide
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Quantity
|
2.5 g
|
Type
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reactant
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Smiles
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[Cu]C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered through a pad of Celite
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Type
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CUSTOM
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Details
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the organic layer separated
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Type
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WASH
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Details
|
washed with saturated brine solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The title compound was purified by flash chromatography
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Type
|
WASH
|
Details
|
eluting with 15% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC(=C(C=O)C1)OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |